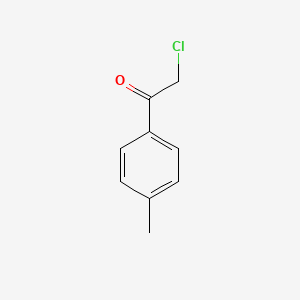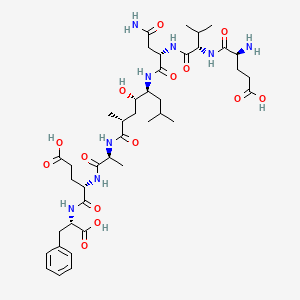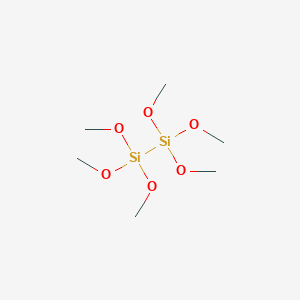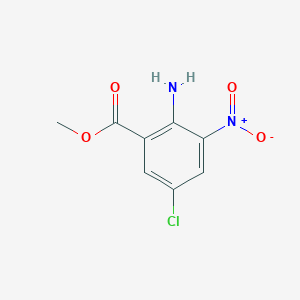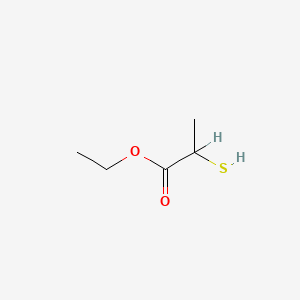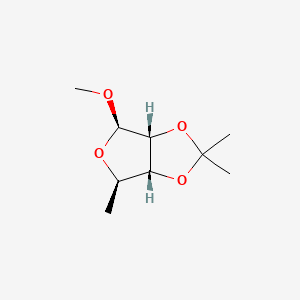
Methyl-5-Desoxy-2,3-O-Isopropyliden-β-D-Ribofuranosid
Übersicht
Beschreibung
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside is a synthetic compound with the molecular formula C9H16O4. It is primarily used in the biomedical industry for research purposes, particularly in the study of cancer, including leukemia and lung cancer. This compound is also an impurity of Capecitabine, an antineoplastic agent .
Wissenschaftliche Forschungsanwendungen
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its applications include:
Cancer Research: It is used to study the mechanisms of cancer cell growth and proliferation, particularly in leukemia and lung cancer.
Drug Development: As an impurity of Capecitabine, it is studied to understand the pharmacokinetics and pharmacodynamics of antineoplastic agents.
Biochemical Studies: It is used in the synthesis of nucleotides, ribonucleic acids (RNA), and glycosylated compounds, which are essential for various biochemical processes.
Vorbereitungsmethoden
The synthesis of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside typically involves the reaction of ribofuranose with isopropylidene and methylation agents. One common method includes the reaction of ribofuranose with isopropylidene tert-butyl dimethylsilyl chloride (TBS-Cl) to form a disaccharide, followed by deoxygenation and methylation to yield the final product . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly with sulfonates.
Common reagents and conditions used in these reactions include pyridine for sulfonation and various organic solvents for oxidation and reduction reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wirkmechanismus
The mechanism of action of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside involves its interaction with specific molecular targets and pathways. In cancer research, it is believed to interfere with the DNA synthesis and repair mechanisms of cancer cells, leading to cell death. The exact molecular targets and pathways are still under investigation, but it is known to affect the nucleic acid metabolism and cellular signaling pathways involved in cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside is unique due to its specific structure and applications. Similar compounds include:
Methyl 2,3-O-isopropylidene-beta-D-ribofuranoside: Lacks the 5-deoxy modification, making it less effective in certain biochemical applications.
Methyl 5-deoxy-2,3-O-isopropylidene-alpha-D-ribofuranoside: The alpha anomer has different stereochemistry, affecting its reactivity and biological activity.
Capecitabine: An antineoplastic agent that is a prodrug of Doxifluridine, used in cancer treatment.
These compounds share structural similarities but differ in their specific modifications and applications, highlighting the uniqueness of Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside in scientific research.
Eigenschaften
IUPAC Name |
(3aR,4R,6R,6aR)-4-methoxy-2,2,6-trimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O4/c1-5-6-7(8(10-4)11-5)13-9(2,3)12-6/h5-8H,1-4H3/t5-,6-,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHBZJGMAYMLBE-WCTZXXKLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2C(C(O1)OC)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H]([C@@H](O1)OC)OC(O2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177783 | |
| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23202-81-5 | |
| Record name | Methyl 5-deoxy-2,3-O-(1-methylethylidene)-β-D-ribofuranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23202-81-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023202815 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-beta-D-ribofuranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 5-deoxy-2,3-O-isopropylidene-β-D-ribofuranoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



